molecular formula C20H20N6O2 B11015735 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

Cat. No.: B11015735
M. Wt: 376.4 g/mol
InChI Key: GZYXYAOLTOFPHG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

Preparation Methods

Synthetic Routes::

    Triazolopyridazine Synthesis:

    Tetrahydro-beta-carboline Formation:

    Final Compound Formation:

Industrial Production::
  • Limited information is available on large-scale production. Custom synthesis may be more common due to its specialized nature.

Chemical Reactions Analysis

    Common Reagents:

    Major Products:

Scientific Research Applications

    Biology/Medicine:

Mechanism of Action

Comparison with Similar Compounds

    Similar Compounds:

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C20H20N6O2/c1-28-19-8-6-17-22-23-18(26(17)24-19)7-9-20(27)25-11-10-14-13-4-2-3-5-15(13)21-16(14)12-25/h2-6,8,21H,7,9-12H2,1H3

InChI Key

GZYXYAOLTOFPHG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45)C=C1

Origin of Product

United States

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